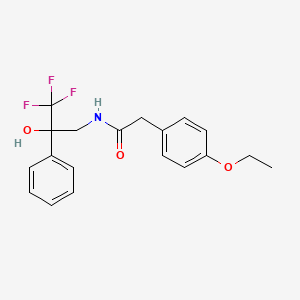

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, also known as ETP-101, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders. The compound has been found to exhibit a unique mechanism of action, making it a promising candidate for research and development.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) demonstrates significant interest in the degradation of recalcitrant compounds, including acetamide derivatives. The study by Qutob et al. (2022) highlights the effectiveness of AOPs in treating acetaminophen (ACT) from aqueous mediums, generating different kinetics, mechanisms, and by-products. This indicates the potential utility of 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide in environmental remediation efforts, especially in water treatment applications where advanced degradation pathways and by-product toxicity are of concern (Qutob et al., 2022).

Metabolic Pathways and Genetic Differences

The metabolism of acetaminophen, a closely related compound to this compound, and its genetic differences have been extensively studied, indicating variability in susceptibility to toxicity and therapeutic efficacy. This suggests potential research applications in understanding how similar compounds are metabolized and the genetic factors influencing these processes, which could lead to personalized medicine approaches for managing toxicity and optimizing therapeutic effects (Zhao & Pickering, 2011).

Environmental Protection and Adsorption Techniques

The removal of acetaminophen from water, as discussed by Igwegbe et al. (2021), showcases the significant research interest in adsorption techniques for mitigating environmental pollution. The high potential of certain adsorbents in removing pollutants like acetaminophen suggests a similar potential for compounds like this compound, especially in enhancing environmental protection efforts through the development of efficient adsorption materials (Igwegbe et al., 2021).

Analgesic Mechanisms

Understanding the analgesic mechanisms of acetaminophen opens pathways for researching similar mechanisms in other compounds. The study by Ohashi and Kohno (2020) reveals that the metabolization of acetaminophen to N-acylphenolamine (AM404) and its action on specific receptors contributes to its analgesic effects. This suggests potential research into the analgesic properties and mechanisms of this compound, which could contribute to the development of new pain management strategies (Ohashi & Kohno, 2020).

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-2-26-16-10-8-14(9-11-16)12-17(24)23-13-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,25H,2,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZVKMGUIAJYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2635575.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2635582.png)

![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)

![2-Chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2635585.png)

![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635589.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)